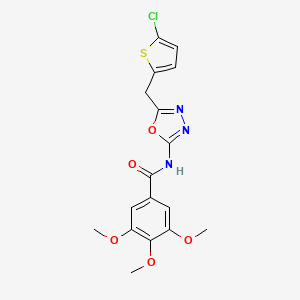

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

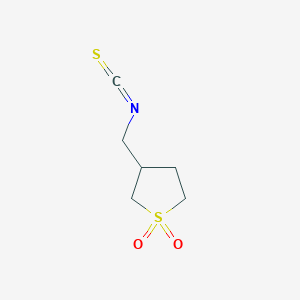

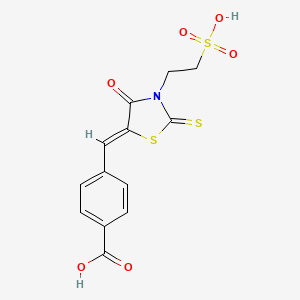

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a benzamide group with three methoxy substituents . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene ring is a five-membered ring with one sulfur atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The benzamide group is a benzene ring attached to an amide group, and the three methoxy groups are oxygen atoms bonded to a methyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, and the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give this compound both polar and nonpolar characteristics .Scientific Research Applications

a. Anticancer Properties: Thiophene-based molecules have demonstrated anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents. Although specific studies on our compound are limited, its structural features suggest it could be investigated further for its cytotoxic effects on cancer cells.

b. Anti-Inflammatory Effects: Thiophene derivatives often exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

c. Antimicrobial Activity: The thiophene ring system has been associated with antimicrobial effects. While more research is needed, compounds like ours could potentially serve as antimicrobial agents against bacteria, fungi, or other pathogens.

d. Cardiovascular Applications: Certain thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These compounds may contribute to managing cardiovascular diseases by regulating blood pressure and preventing plaque buildup in arteries.

Other Potential Fields

While specific studies on our compound are scarce, its structural diversity suggests additional areas of exploration:

a. Photovoltaics: Thiophene-based materials have been investigated for solar cell applications. Their electronic properties make them promising candidates for photovoltaic devices.

b. Catalysis: Thiophene derivatives might exhibit catalytic activity. Researchers could explore their potential in various catalytic reactions.

Future Directions

Given the interesting structure of this compound and the known biological activities of many thiophene derivatives, it could be worthwhile to synthesize this compound and study its properties in more detail . It might also be interesting to explore its potential uses in medicinal chemistry or materials science.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. It is known that thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . For instance, some thiophene-based compounds have been found to inhibit coagulation factor X .

Mode of Action

Based on the properties of similar thiophene-based compounds, it can be hypothesized that the compound may interact with its target protein, leading to changes in the protein’s function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the potential target of coagulation factor x, it could be involved in the coagulation pathway .

Pharmacokinetics

Similar thiophene-based compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the potential target of coagulation factor x, it could potentially affect blood clotting .

properties

IUPAC Name |

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O5S/c1-23-11-6-9(7-12(24-2)15(11)25-3)16(22)19-17-21-20-14(26-17)8-10-4-5-13(18)27-10/h4-7H,8H2,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSGQWOKCABKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)

![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)

![4-(3-Methylimidazol-4-yl)-1-[(3-methylphenyl)methylsulfonyl]piperidine](/img/structure/B2793222.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2793230.png)

![N-(4-butylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2793231.png)

![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)